molecular formula C16H14ClNO B5010936 4-(2-chlorophenyl)-6-methyl-3,4-dihydroquinolin-2(1H)-one

4-(2-chlorophenyl)-6-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B5010936
M. Wt: 271.74 g/mol
InChI Key: QMPOIPVTKKYVBU-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-6-methyl-3,4-dihydroquinolin-2(1H)-one is a chemical compound that belongs to the class of quinolinones This compound is characterized by the presence of a chlorophenyl group and a methyl group attached to a dihydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-chlorophenyl)-6-methyl-3,4-dihydroquinolin-2(1H)-one typically involves the reaction of 2-chlorobenzaldehyde with methylamine and cyclohexanone under acidic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Quinolinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-6-methyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    4-amino-6-aryl-2-sulfanylpyridine-3,5-dicarbonitriles: These compounds share a similar quinoline core structure but differ in the presence of amino and sulfanyl groups.

    3-amino-4-(2-chlorophenyl)-6-nitrocarbostyril: This compound is structurally related but contains an amino and nitro group instead of a methyl group.

Uniqueness: 4-(2-chlorophenyl)-6-methyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(2-chlorophenyl)-6-methyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c1-10-6-7-15-13(8-10)12(9-16(19)18-15)11-4-2-3-5-14(11)17/h2-8,12H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPOIPVTKKYVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CC2C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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